Hinokiflavone

描述

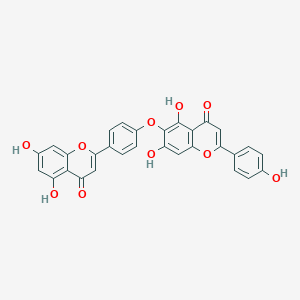

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-16-5-1-14(2-6-16)24-12-21(35)28-26(40-24)13-22(36)30(29(28)37)38-18-7-3-15(4-8-18)23-11-20(34)27-19(33)9-17(32)10-25(27)39-23/h1-13,31-33,36-37H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDHMFBJQJSTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172760 | |

| Record name | Hinokiflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19202-36-9 | |

| Record name | Hinokiflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19202-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hinokiflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019202369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hinokiflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[4-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HINOKIFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFF5VYC4NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Activities and Therapeutic Potentials of Hinokiflavone: in Vitro and Preclinical Investigations

Antineoplastic and Anticancer Activities of Hinokiflavone

This compound has demonstrated notable antineoplastic and anticancer activities across a range of cancer types. nih.govmdpi.comresearchgate.netnih.govresearchgate.netnih.govjcpjournal.orgscience.gov Research indicates that its therapeutic potential stems from its ability to modulate various cellular processes involved in cancer progression, including cell proliferation, apoptosis, and metastasis. mdpi.comresearchgate.netscience.gov The anticancer effects of this compound are attributed to its interference with signaling pathways such as the ERK1-2/p38/NFκB pathway and its regulation of matrix metalloproteinases (MMPs). nih.gov Furthermore, it has been identified as an inhibitor of the SUMO-specific protease SENP1, a crucial enzyme in pre-mRNA splicing, highlighting a unique mechanism of action. nih.govresearchgate.net

Anti-proliferative Effects in Cancer Cell Lines

In vitro studies have consistently shown that this compound exerts anti-proliferative effects on various cancer cell lines. mdpi.comresearchgate.netresearchgate.netnih.gov The compound has been observed to inhibit cell growth and induce cell death in a dose-dependent and time-dependent manner. mdpi.comnih.gov

This compound has shown cytotoxic effects against breast cancer cells. In studies involving the MCF-7 breast cancer cell line, this compound exhibited an IC50 value of 39.32 µg/mL, indicating its potential to inhibit breast cancer cell proliferation. mdpi.com Further research on MDA-MB-431 breast cancer cells revealed that a 40 µM concentration of this compound induced an apoptotic rate of 11.7 ± 3.2%. researchgate.net It has also been shown to significantly inhibit the migration and invasion of breast cancer cells by impairing the epithelial-to-mesenchymal transition (EMT) signaling pathway. mdpi.com

This compound's Effect on Breast Cancer Cells

| Cell Line | Concentration | Effect | Citation |

| MCF-7 | 39.32 µg/mL | IC50 | mdpi.com |

| MDA-MB-431 | 40 µM | 11.7 ± 3.2% apoptosis | researchgate.net |

Studies on colorectal cancer have demonstrated this compound's ability to suppress tumor cell proliferation, migration, and invasion while promoting apoptosis. science.gov In vitro experiments on colorectal tumor cells have confirmed these effects. science.gov this compound has been shown to induce apoptosis through a pathway mediated by reactive oxygen species (ROS) and mitochondria. science.gov Research has also indicated that this compound can downregulate MDM2 and its homolog protein MDMX, contributing to its anti-tumor activity. jcpjournal.org

This compound has been identified as a potential therapeutic agent for esophageal squamous cell carcinoma (ESCC). nih.govresearchgate.netresearchgate.net It inhibits the proliferation of ESCC cell lines, such as KYSE150 and TE14, and induces caspase-dependent apoptosis. nih.govresearchgate.netresearchgate.net The anti-proliferative activity is significant, with the proportion of proliferating KYSE150 and TE14 cells decreasing from 49.1% and 53.2% to 21.9% and 23.6%, respectively, after treatment with 40 μM of this compound for 24 hours. nih.gov The IC50 values for KYSE150 cells were 27.92 μM (24h) and 24.91 μM (48h), and for TE14 cells were 26.21 μM (24h) and 22.07 μM (48h). nih.gov Furthermore, this compound treatment led to a dose-dependent increase in apoptosis. nih.gov

This compound's Impact on Esophageal Squamous Cancer Cells

| Cell Line | Concentration (µM) | Time (h) | Apoptosis Rate (%) | IC50 (µM) | Citation |

| KYSE150 | 10 | 24 | 19.2 | nih.gov | |

| 20 | 24 | 24.2 | nih.gov | ||

| 40 | 24 | 40.6 | nih.gov | ||

| 24 | 27.92 | nih.gov | |||

| 48 | 24.91 | nih.gov | |||

| TE14 | 10 | 24 | 22.3 | nih.gov | |

| 20 | 24 | 29.9 | nih.gov | ||

| 40 | 24 | 55.6 | nih.gov | ||

| 24 | 26.21 | nih.gov | |||

| 48 | 22.07 | nih.gov |

This compound has demonstrated selective anti-proliferative efficacy in hepatocellular carcinoma (HCC) cell lines, including SMMC-7721 and HepG2, while exhibiting lower cytotoxicity towards normal hepatocytes. nih.govnih.govwaocp.org It has been shown to inhibit the proliferation and metastasis of HCC cells by interfering with key signaling pathways and regulating the expression of MMPs. nih.gov this compound induces G0/G1 cell cycle arrest and triggers caspase-dependent apoptosis in HCC cells. nih.gov The IC50 values for SMMC-7721 cells were 74.4 ± 8.1 µmol/L (24h), 60.3 ± 2.9 µmol/L (48h), and 33.0 ± 2.6 µmol/L (72h), while for HepG2 cells, they were 80.8 ± 2.6 µmol/L (24h), 57.5 ± 5.3 µmol/L (48h), and 28.1 ± 2.7 µmol/L (72h). nih.gov

Inhibitory Concentration (IC50) of this compound in Hepatocellular Carcinoma Cells

| Cell Line | 24h (µmol/L) | 48h (µmol/L) | 72h (µmol/L) | Citation |

| SMMC-7721 | 74.4 ± 8.1 | 60.3 ± 2.9 | 33.0 ± 2.6 | nih.gov |

| HepG2 | 80.8 ± 2.6 | 57.5 ± 5.3 | 28.1 ± 2.7 | nih.gov |

In the context of myeloid leukemia, this compound has been investigated for its anti-leukemia effects. sci-hub.senih.gov Studies on chronic myeloid leukemia (CML) cells, specifically the K562 cell line, have shown that this compound significantly inhibits cell viability in a concentration- and time-dependent manner. sci-hub.senih.gov It induces G2/M phase arrest and caspase-dependent apoptosis by activating the JNK/p38 MAPK signaling pathway and inhibiting NF-κB activity. sci-hub.senih.gov this compound has also been found to induce autophagy in these cells. sci-hub.senih.gov

Melanoma Cell Investigations

This compound has been shown to inhibit the proliferation of various melanoma cell lines in a dose- and time-dependent manner. nih.gov In vitro studies have explored its effects on human melanoma A375 and CHL-1 cells, as well as murine melanoma B16-F10 cells. nih.gov Research demonstrated that this compound's anti-proliferative action is linked to the induction of apoptosis and the blocking of cell cycle progression at the S phase. nih.govmdpi.com Furthermore, investigations into its mechanism revealed that this compound treatment leads to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential in melanoma cells. nih.gov

Table 1: Effects of this compound on Melanoma Cell Lines

| Cell Line | Organism | Observed Effects | Key Findings |

|---|---|---|---|

| A375 | Human | Inhibition of proliferation, apoptosis induction, cell cycle arrest, migration and invasion impairment. nih.govmdpi.com | Inhibition is dose- and time-dependent; cell cycle blocked at S phase. nih.govmdpi.com |

| CHL-1 | Human | Inhibition of proliferation. nih.gov | Demonstrates dose- and time-dependent cytotoxicity. nih.gov |

| B16-F10 | Murine | Inhibition of proliferation, apoptosis induction, cell cycle arrest. nih.govmdpi.com | Affected survival by inducing apoptosis and blocking the cell cycle at S phase. nih.govmdpi.com |

Lung Adenocarcinoma Cell Studies

The antitumor potential of this compound has also been evaluated in lung adenocarcinoma, particularly using the A549 cell line. nih.govresearchgate.net Studies show that this compound demonstrates cytotoxicity against A549 cells. nih.gov To overcome the compound's poor solubility, hybrid micelles have been developed as a drug delivery system, which has shown to enhance the antitumor effects in vitro compared to free this compound. nih.govresearchgate.net This enhanced efficacy is associated with the induction of apoptosis, which is linked to the targeting of mitochondria by the hybrid micelle formulation. nih.gov The treatment with this compound hybrid micelles led to increased levels of ROS in A549 cells, contributing to mitochondrial depolarization and promoting apoptosis. nih.gov

Table 2: Effects of this compound on Lung Adenocarcinoma Cells

| Cell Line | Cancer Type | Key Findings |

|---|---|---|

| A549 | Human Lung Adenocarcinoma | This compound exhibits cytotoxicity. nih.gov Hybrid micelle formulations enhance antitumor effects, induce apoptosis via mitochondrial targeting, and increase ROS levels. nih.govresearchgate.net |

Anti-metastatic Properties and Cell Migration Inhibition

This compound demonstrates significant anti-metastatic and cell migration inhibitory properties across various cancer cell types. nih.govnih.govnih.gov A key mechanism is the impairment of the epithelial-to-mesenchymal transition (EMT), a critical process for tumor metastasis. nih.govnih.govresearchgate.net In breast cancer cells, this compound treatment up-regulated the expression of E-cadherin while down-regulating N-cadherin, which suggests a potent ability to inhibit migration and invasion via the EMT signaling pathway. researchgate.net

Furthermore, this compound's anti-metastatic effects are attributed to its ability to down-regulate the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. nih.govdntb.gov.uanih.gov This down-regulation has been observed in melanoma, breast cancer, and esophageal squamous cell carcinoma cells. nih.govmdpi.comnih.govnih.gov The inhibition of MMPs is linked to the interference with signaling pathways such as ERK1-2/p38/NFκB and the phosphorylation of Akt. researchgate.netdntb.gov.ua

Apoptosis Induction in Malignant Cells

A fundamental aspect of this compound's anticancer activity is its capacity to induce apoptosis, or programmed cell death, in malignant cells. nih.govnih.govnih.gov This pro-apoptotic effect has been consistently observed in a variety of cancer cell lines, including breast cancer, melanoma, and esophageal squamous cell carcinoma (ESCC). nih.govnih.govresearchgate.netnih.govfrontiersin.org In breast cancer cells, this compound induces apoptosis in a time- and dose-dependent manner. nih.govnih.gov Similarly, in melanoma cells, it affects survival by triggering apoptosis. nih.gov Studies on ESCC cells also confirm that this compound causes caspase-dependent apoptosis. nih.govfrontiersin.org

Pathways of Programmed Cell Death Activation

This compound activates programmed cell death through multiple molecular pathways. A primary mechanism is the induction of the intrinsic, or mitochondrial, pathway of apoptosis. nih.govmedchemexpress.com This is often initiated by an increase in intracellular reactive oxygen species (ROS). nih.gov

Key molecular events in this compound-induced apoptosis include:

Modulation of Bcl-2 Family Proteins : this compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.govnih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical factor in initiating apoptosis. nih.govnih.gov

Caspase Activation : The compound triggers caspase-dependent apoptosis, with evidence showing the activation of initiator caspases and executioner caspases like Caspase-3. nih.govnih.gov

Interference with Signaling Pathways : this compound has been found to block the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation. nih.govfrontiersin.org

Targeting MDM2-MDMX : It can also function by targeting the MDM2-MDMX RING domain, leading to the downregulation of MDM2 and MDMX and subsequent induction of apoptosis. cncb.ac.cnresearchgate.netresearchgate.net

Inhibition of SENP1 : this compound acts as an inhibitor of the SUMO-specific protease SENP1, which leads to an increase in SUMOylated proteins and can result in cell cycle arrest or cell death. dntb.gov.uamedchemexpress.com

Table 3: Mechanisms of this compound-Induced Apoptosis

| Mechanism | Description | Associated Cancer Types |

|---|---|---|

| ROS-Mitochondrial Pathway | Increases reactive oxygen species (ROS), leading to decreased mitochondrial membrane potential and activation of the intrinsic apoptotic pathway. nih.govmedchemexpress.com | Melanoma, Lung Adenocarcinoma. nih.govnih.gov |

| Bcl-2/Bax Regulation | Upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2. nih.govnih.gov | Breast Cancer, Esophageal Cancer, Lung Adenocarcinoma. nih.govnih.govnih.gov |

| PI3K/AKT/mTOR Inhibition | Blocks this key survival signaling pathway. nih.govfrontiersin.org | Esophageal Squamous Cell Carcinoma. nih.govfrontiersin.org |

| MDM2-MDMX Targeting | Binds to the MDM2-MDMX RING domain, inhibiting its activity and downregulating MDM2/MDMX levels. cncb.ac.cnresearchgate.net | Various cancer cell lines. cncb.ac.cnresearchgate.net |

| SENP1 Inhibition | Functions as a modulator of pre-mRNA splicing by inhibiting the SUMO-specific protease SENP1. dntb.gov.uamedchemexpress.com | Hepatocellular Carcinoma. dntb.gov.ua |

In Vivo Antitumor Efficacy in Preclinical Models

The anticancer effects of this compound observed in vitro have been corroborated by in vivo studies using preclinical animal models. nih.govnih.gov Treatment with this compound has been shown to distinctly inhibit tumor growth in mice bearing xenograft tumors. nih.govnih.govnih.gov These in vivo experiments demonstrate that the compound can suppress tumor growth by inhibiting both cell proliferation and metastasis, consistent with the findings from cell culture experiments. nih.gov

Xenograft Models for Various Cancer Types

The in vivo antitumor activity of this compound has been specifically validated in xenograft models for several types of cancer.

Breast Cancer : In a xenograft mouse model using MDA-MB-231 human breast cancer cells, treatment with this compound significantly inhibited tumor growth. nih.govnih.gov Immunohistochemical analysis of these tumors revealed a remarkable decrease in MMP-2 positive and Ki-67 positive cells, indicating that this compound inhibits both metastasis and proliferation in vivo. nih.govnih.gov

Esophageal Squamous Cell Carcinoma (ESCC) : An esophageal cancer cell xenograft model using KYSE150 cells also showed that this compound treatment significantly inhibited tumor growth in mice. nih.govfrontiersin.org

Colorectal Cancer : this compound has demonstrated antitumor activity in a CT26 tumor-bearing mouse model. cncb.ac.cn

Table 4: Summary of this compound Efficacy in Xenograft Models

| Cancer Type | Cell Line Used for Xenograft | In Vivo Outcome | Mechanistic Insights from Tumor Analysis |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | Significant inhibition of tumor growth. nih.govnih.gov | Decreased expression of MMP-2 and Ki-67. nih.govnih.gov |

| Esophageal Squamous Cell Carcinoma | KYSE150 | Significant inhibition of xenograft tumor growth. nih.govfrontiersin.org | Suppressed protein expression of p-AKT and p-mTOR; upregulated Bax and cleaved-Caspase 3. nih.gov |

| Colorectal Cancer | CT26 | Antitumor activity observed. cncb.ac.cn | Data not specified. |

Murine Models of Carcinogenesis

This compound has demonstrated notable antitumor effects in various murine models of carcinogenesis. In a mouse xenograft model using KYSE-150 esophageal squamous cell carcinoma cells, administration of this compound at doses of 25 or 50 mg/kg resulted in a reduction in tumor volume. caymanchem.com Furthermore, in a xenograft tumor mouse model of MDA-MB-231 human breast cancer cells, treatment with this compound distinctly inhibited tumor growth. nih.gov Immunohistochemical analysis of these tumors revealed a significant decrease in MMP-2+ and Ki-67+ cells, suggesting that this compound inhibits both the proliferation and metastatic potential of breast cancer cells. nih.gov Similarly, in a CT26 tumor-bearing mouse model for colorectal cancer, this compound treatment at a dose of 50 mg/kg significantly suppressed tumor growth by reducing proliferation and metastasis while inducing apoptosis. nih.gov

Anti-inflammatory Actions of this compound

This compound exhibits significant anti-inflammatory properties, as demonstrated in various studies. nih.govresearchgate.net It has been identified as a potent anti-inflammatory compound isolated from Selaginella tamariscina. nih.gov

Modulation of Inflammatory Mediators

The anti-inflammatory effects of this compound are attributed to its ability to modulate key inflammatory mediators. nih.gov In lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) and colon epithelial cells (HT-29), this compound suppressed the production of nitric oxide (NO), interleukin (IL)-6, IL-8, and tumor-necrosis factor (TNF)-α. nih.gov Furthermore, it was shown to suppress the LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2. nih.gov The underlying mechanism for these effects involves the inhibition of the activation of nuclear factor-κB (NF-κB) and extracellular regulated kinases (ERK) 1/2. nih.govresearchgate.net Flavonoids, in general, are known to exert their anti-inflammatory effects by inhibiting pro-inflammatory enzymes and the release of pro-inflammatory cytokines. nih.gov

Antioxidant Capacities of this compound

This compound possesses notable antioxidant properties. nih.govresearchgate.net Its antioxidant capacity is a key contributor to some of its other pharmacological activities, such as its hepato-protective effects. nih.gov The antioxidant activity of biflavonoids, including this compound, has been a subject of interest in several studies. researchgate.net Like other flavonoids, this compound's antioxidant potential is linked to its chemical structure, which allows it to scavenge free radicals and chelate metal ions. mdpi.comnih.gov

Antiprotozoal Activities of this compound

This compound has demonstrated promising antiprotozoal activity in in vitro studies. nih.gov It has shown a marked capacity to inhibit the growth of the parasites Leishmania donovani and Plasmodium falciparum, with IC50 values of 2.9 μM and 2.3 μM, respectively. nih.govresearchgate.net Further investigations into a series of biflavonoids from Selaginella bryopteris confirmed the antiprotozoal potential of this compound derivatives. researchgate.net For instance, 2,3-dihydrothis compound (B600327) was found to be the most active against Leishmania among the tested this compound derivatives. researchgate.net

Antiviral Properties of this compound

This compound has been recognized for its antiviral properties against a range of viruses. nih.gov It has shown activity against influenza A subtypes H1N1 and H1N3, influenza B, parainfluenza type 3, and respiratory syncytial virus (RSV) with IC50 values of 1.4, 1.3, 1.2, 1, and 2.5 µg/ml, respectively. caymanchem.com

Influenza Virus Sialidase Inhibition

A key mechanism of this compound's antiviral action is the inhibition of influenza virus sialidase (neuraminidase). researchgate.netclockss.org This enzyme is crucial for the release of new virus particles from infected cells. This compound, isolated from Metasequoia glyptostroboides, displayed inhibitory activity against both influenza A and B virus sialidase. researchgate.netclockss.org The synthesis of this compound-sialic acid conjugates has been explored to enhance this inhibitory activity. clockss.orgjst.go.jp

Potential Against Coronaviruses

Direct experimental studies, either in vitro or preclinical, evaluating the specific activity of this compound against coronaviruses, including SARS-CoV-2, are not extensively available in the current body of scientific literature. However, research into the antiviral properties of other biflavonoids, which share a core chemical structure with this compound, provides a basis for potential investigation.

Structurally related biflavonoids have demonstrated inhibitory effects against key coronavirus enzymes essential for viral replication. nih.govnih.gov The main protease (Mpro or 3CLpro) and the papain-like protease (PLpro) are critical for processing viral polyproteins, making them prime targets for antiviral drugs. nih.govmdpi.com

For instance, the biflavonoid amentoflavone (B1664850) has been identified as a potent inhibitor of the SARS-CoV 3CLpro, with a reported half-maximal inhibitory concentration (IC50) of 8.3 μM. nih.gov Another natural biflavonoid, agathisflavone (B1666641), has shown activity against SARS-CoV-2 replication in cell-based assays, with a half-maximal effective concentration (EC50) of 4.23 ± 0.21 μM. nih.govresearchgate.net Enzymatic and in silico analyses suggest that agathisflavone targets the viral main protease (Mpro). nih.govresearchgate.net These findings for related compounds suggest that the biflavonoid chemical scaffold is a promising starting point for the development of novel antivirals against coronaviruses. nih.gov

Table 1: In Vitro Activity of Biflavonoids Against Coronavirus Proteases This table presents data for biflavonoids structurally related to this compound, as direct data for this compound is limited.

| Compound | Virus | Target | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| Amentoflavone | SARS-CoV | 3CLpro | 8.3 µM (IC₅₀) | nih.gov |

| Agathisflavone | SARS-CoV-2 | Mpro (viral replication) | 4.23 ± 0.21 µM (EC₅₀) | nih.govresearchgate.net |

Hepatoprotective Effects of this compound

Preclinical research has investigated the liver-protective capabilities of this compound in animal models of chemically-induced liver damage. A study evaluated the effects of this compound in rats with hepatotoxicity induced by carbon tetrachloride (CCl₄), a well-known liver toxin. In this model, this compound was studied both individually and in combination with glycyrrhizin (B1671929).

The administration of CCl₄ caused significant liver injury, evidenced by sharp increases in the serum levels of key liver enzymes and bilirubin (B190676). Treatment with a combination of this compound (12 mg/kg) and glycyrrhizin (84 mg/kg) demonstrated a significant protective effect by lowering these elevated biochemical markers. news-medical.net Specifically, this combination reduced the levels of aspartate aminotransferase (AST) by 57%, alanine (B10760859) aminotransferase (ALT) by 62%, gamma-glutamyl transpeptidase (GGT) by 52%, alkaline phosphatase (ALP) by 37%, and total bilirubin by 68%. news-medical.net

Histopathological examination of the liver tissues provided further evidence of a protective effect. While the standard hepatoprotective drug silymarin (B1681676) showed the most superior protection, the higher-dose combination of this compound and glycyrrhizin resulted in only slight signs of intoxication under microscopic evaluation, indicating a good level of protection against CCl₄-induced cellular damage. news-medical.netc19early.org These findings from preclinical models highlight the potential of this compound as a component of hepatoprotective therapies. c19early.org

Table 2: Effect of this compound-Glycyrrhizin Combination on Serum Markers in CCl₄-Induced Hepatotoxicity in Rats

| Biochemical Marker | Percentage Reduction by this compound (12 mg/kg) + Glycyrrhizin (84 mg/kg) | Reference |

|---|---|---|

| Aspartate Aminotransferase (AST) | 57% | news-medical.net |

| Alanine Aminotransferase (ALT) | 62% | news-medical.net |

| Gamma-Glutamyl Transpeptidase (GGT) | 52% | news-medical.net |

| Alkaline Phosphatase (ALP) | 37% | news-medical.net |

| Total Bilirubin | 68% | news-medical.net |

Predicted Therapeutic Applications in Hair Loss (In Silico Studies)

The potential of this compound in the management of hair loss has been explored through computational, or in silico, studies. These investigations focus on identifying molecules that can inhibit specific biological targets associated with hair loss conditions like androgenic alopecia (AGA). nih.gov

A key pharmacological target in AGA is prostaglandin (B15479496) D2 (PGD2), as elevated levels of this molecule are linked to hair growth inhibition. nih.gov Consequently, inhibiting the enzyme responsible for its production, prostaglandin D2 synthase (PTGDS), is a promising strategy for treating hair loss. nih.gov

Table 3: Summary of In Silico Findings for this compound in Hair Loss

| Study Type | Biological Target | Predicted Activity of this compound | Predicted Properties | Reference |

|---|---|---|---|---|

| Molecular Docking | Prostaglandin D2 Synthase (PTGDS) | Inhibitor | Good pharmacokinetic properties, minimal adverse skin reactions | nih.govnih.gov |

Molecular Mechanisms of Action of Hinokiflavone

Interference with Key Intracellular Signaling Pathways

Hinokiflavone exerts its biological effects by targeting and modulating several critical intracellular signaling cascades that are often dysregulated in disease states, especially in cancer.

This compound has been shown to interfere with the ERK1-2/p38/NFκB signaling pathway. researchgate.net This pathway is a crucial regulator of cellular processes, including inflammation, immune responses, and cell survival. The nuclear factor-kappa B (NF-κB) family of transcription factors plays a key role in controlling tumor development. mdpi.com this compound's ability to suppress NF-κB activity contributes to its pro-apoptotic effects. nih.gov By inhibiting this pathway, this compound can influence the expression of genes involved in cell proliferation and survival. The mitogen-activated protein kinase (MAPK) pathways, which include ERK1/2 and p38, are activated by various extracellular stimuli and play a central role in transducing these signals within the cell. oncotarget.com The regulation of this cascade is a key aspect of this compound's anti-cancer activity. researchgate.net

The PI3K/AKT/mTOR pathway is a vital signaling cascade that governs cell growth, proliferation, survival, and metabolism. probiologists.comprobiologists.com Dysregulation of this pathway is a common feature in many cancers, contributing to tumor initiation and progression. researchgate.net this compound has been demonstrated to inhibit the PI3K/AKT/mTOR signaling pathway. nih.gov This inhibition is a key mechanism underlying its ability to induce apoptosis and suppress cell proliferation in cancer cells. nih.gov Specifically, in esophageal squamous cell carcinoma (ESCC), this compound-induced apoptosis is mediated through the blockage of this pathway. nih.govfrontiersin.org By targeting key components of this cascade, this compound disrupts the signals that promote cancer cell survival and growth. researchgate.net

This compound can induce apoptosis through the activation of a signaling pathway involving mitochondrial reactive oxygen species (ROS), c-Jun N-terminal kinase (JNK), and caspases. nih.govdntb.gov.ua An increase in mitochondrial ROS can trigger the JNK pathway. researchgate.net The JNK signaling pathway, a component of the MAPK family, is responsive to stress stimuli and is involved in regulating cell death. plos.orggenesandcancer.com Activation of JNK can, in turn, lead to the activation of caspases, a family of proteases that are central executioners of apoptosis. researchgate.net this compound's ability to increase mitochondrial ROS levels and subsequently activate the JNK/caspase cascade is a significant mechanism by which it triggers programmed cell death in cancer cells. nih.gov

Modulation of PI3K/AKT/mTOR Signaling Pathway

Impact on Gene Expression and Protein Regulation

The modulatory effects of this compound on intracellular signaling pathways translate into significant changes in the expression of various genes and the regulation of their protein products. These alterations are fundamental to its anti-cancer properties.

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix, a key process in tissue remodeling. tandfonline.com MMP-2 and MMP-9, in particular, are critically involved in cancer progression, facilitating tumor growth, invasion, and metastasis. mdpi.com this compound has been shown to downregulate the expression and activity of both MMP-2 and MMP-9. researchgate.netmdpi.com This inhibitory effect has been observed in various cancer cell types, including breast cancer and esophageal squamous cell carcinoma. nih.govnih.govnih.gov The regulation of these MMPs is often linked to the modulation of signaling pathways like NF-κB and ERK. iiarjournals.orgspandidos-publications.com By reducing the levels of MMP-2 and MMP-9, this compound can impede the breakdown of the extracellular matrix, thereby hindering the invasive and metastatic potential of cancer cells. jcpjournal.orgnih.gov

The ability of this compound to downregulate MMP-2 and MMP-9 has direct implications for its anti-metastatic activity. researchgate.net Tumor invasion and metastasis are complex processes that rely on the ability of cancer cells to degrade the surrounding tissue matrix, intravasate into blood or lymphatic vessels, travel to distant sites, and establish secondary tumors. mdpi.com MMP-9 is considered essential for tumor invasion and metastasis. researchgate.netmdpi.com By inhibiting the expression and function of MMP-2 and MMP-9, this compound effectively creates a barrier to these processes. nih.govnih.gov This anti-invasive and anti-metastatic effect has been demonstrated in studies on breast cancer and melanoma cells. mdpi.comnih.gov Therefore, the regulation of MMPs is a crucial component of this compound's potential as an anti-cancer agent.

Regulation of Matrix Metalloproteinases (MMP-2 and MMP-9) Expression

Direct Binding Considerations to MMP-9

Matrix metalloproteinases (MMPs) are a class of enzymes crucial for tissue remodeling, and their dysregulation, particularly of MMP-9, is essential for tumor invasion and metastasis. researchgate.netmdpi.com this compound has been identified as an inhibitor of MMPs. medchemexpress.commedchemexpress.cn Molecular docking studies have suggested that this compound is a suitable binder for Matrix Metalloproteinase-9 (MMP-9). dntb.gov.uaresearchgate.net These in-silico models indicate that this compound can form a stable complex by interacting with the catalytic active site of the protein. researchgate.net The stability of this binding is attributed to van der Waals contacts and hydrogen bonds within the S1' active site of MMP-9. researchgate.net Preliminary experimental data has provided some validation for this hypothesis. researchgate.net

Inhibition of SUMO-Specific Protease SENP1

A primary mechanism of action for this compound is its role as a potent modulator of pre-mRNA splicing by inhibiting the SUMO-specific protease SENP1 (Sentrin-specific protease 1). dntb.gov.uaelifesciences.orgfrontiersin.org SENP1 is a cysteine protease responsible for processing SUMO protein precursors and, crucially, for de-SUMOylating target proteins, a process that removes the Small Ubiquitin-like Modifier (SUMO) from them. frontiersin.orgresearchgate.net By directly binding to and inhibiting the catalytic activity of SENP1, this compound disrupts the normal balance of protein SUMOylation in the cell. frontiersin.orgdundee.ac.uk This identifies this compound as a rare natural inhibitor of SENP1. dntb.gov.ua

The inhibition of SENP1 by this compound leads to significant downstream effects on pre-mRNA splicing, an essential step in eukaryotic gene expression. nih.gov this compound is characterized as a general splicing modulator, active both in vitro and in cells. elifesciences.orgnih.gov This activity is a direct consequence of the altered SUMOylation status of key splicing factors, which disrupts the precise regulation of the spliceosome machinery. mdpi.com

This compound impedes the splicing process by blocking the stepwise assembly of the spliceosome. nih.govnih.gov Specifically, it inhibits the transition from the A complex to the B complex. dundee.ac.uk This blockage prevents the recruitment of the U4/U5/U6 tri-snRNP to the pre-spliceosomal A complex, effectively halting the splicing process at an early stage. elifesciences.orgdundee.ac.uk

Treatment of cells with this compound results in a distinct reorganization of subnuclear structures. nih.govnih.gov Splicing factors that are required for the formation of the early A complex, along with SUMO1 and SUMO2 proteins, are observed to relocalize. elifesciences.orgbiorxiv.org They move into enlarged nuclear speckles, which have been termed 'mega speckles'. elifesciences.orgnih.gov These structures are also enriched in polyadenylated RNA. nih.gov

As a direct consequence of inhibiting the de-SUMOylating enzyme SENP1, this compound causes a significant, concentration-dependent increase in the levels of SUMOylated proteins within the cell. nih.govnih.govbiorxiv.org This accumulation of high-molecular-weight SUMO1- and SUMO2/3-modified proteins has been observed both in cell-based assays (in cellulo) and in in vitro splicing reactions using nuclear extracts. nih.govbiorxiv.org The effect appears specific to the SUMO pathway, with little to no change observed in the levels of ubiquitylated proteins. biorxiv.org

To identify the specific proteins affected by this compound's inhibition of SENP1, quantitative proteomics assays have been employed. nih.govnih.gov These studies revealed many protein sites where SUMO2 modification levels increased following treatment. researchgate.net The most significant targets were found to be enriched in pre-mRNA splicing factors. elifesciences.orgbiorxiv.org Notably, six major hyper-SUMOylated target proteins were identified as components of the U2 snRNP (small nuclear ribonucleoprotein) spliceosome subunit. dundee.ac.uknih.gov The U2 snRNP is essential for the formation of the A complex, the stage at which this compound stalls spliceosome assembly. dundee.ac.uknih.gov

Interactive Data Tables

Table 1: Summary of this compound's Molecular Mechanisms Below is a summary of the key molecular actions of this compound discussed in this article.

| Target Enzyme/Process | Action of this compound | Consequence |

|---|---|---|

| MMP-9 | Direct Binding (in silico) | Inhibition of catalytic activity |

| SENP1 | Inhibition | Increased protein SUMOylation |

| Pre-mRNA Splicing | Modulation / Inhibition | Altered gene expression |

| Spliceosome Assembly | Blockage | Prevents formation of B Complex |

| Splicing Factors | Induces Relocalization | Formation of 'Mega Speckles' |

Table 2: Identified Protein SUMOylation Targets Affected by this compound This table lists the major protein group identified as being hyper-SUMOylated upon this compound treatment.

| Protein Group | Specific Components Identified | Role in Splicing |

|---|

| U2 snRNP | Six component proteins | Required for A Complex formation |

Increase in Protein SUMOylation Levels

Targeting the MDM2-MDMX RING Domain

This compound has been identified as an inhibitor of the MDM2-MDMX protein complex, a critical regulator of the tumor suppressor protein p53. nih.govnih.gov The oncogenic potential of MDM2 is well-established and is often amplified in various human cancers, correlating with a poor prognosis. nih.gov this compound's ability to interfere with this complex presents a promising avenue for anti-cancer therapeutic strategies. nih.govsciprofiles.com

Inhibition of MDM2-Mediated Ubiquitination

This compound directly targets the RING domain of the MDM2-MDMX heterodimer. nih.govsciforum.net This interaction is crucial as the MDM2 E3 ubiquitin ligase activity, which is enhanced by its association with MDMX, is responsible for the ubiquitination and subsequent proteasomal degradation of p53. sciforum.nettandfonline.com By binding to the MDM2-MDMX RING domain, this compound inhibits the E3 ligase activity of MDM2. nih.govsciforum.net

An in vitro ubiquitination assay demonstrated that this compound inhibits MDM2's auto-ubiquitination with an IC₅₀ value of approximately 13 μM. nih.govresearchgate.net This potency is greater than that of HLI373, a known MDM2 RING domain antagonist. nih.govresearchgate.net The inhibition of MDM2-mediated ubiquitination by this compound was confirmed in acute myeloid leukemia (AML-2) cells, where treatment led to a reduction in the ubiquitination of both MDM2 and p53. researchgate.net

Downregulation of MDM2 and MDMX

Treatment with this compound has been shown to decrease the cellular levels of both MDM2 and its homolog, MDMX. nih.govsciprofiles.com In U2OS osteosarcoma cells, this compound exhibited a bimodal effect on MDM2 levels. At a low concentration (1 μM), a slight increase in MDM2 was observed, whereas higher concentrations (5–20 μM) resulted in a significant downregulation of the protein. nih.gov This downregulation was observed for both endogenous and transiently transfected Flag-tagged-MDM2. nih.gov The reduction of MDM2 and MDMX levels by this compound is a key aspect of its anti-cancer activity. nih.govcncb.ac.cn

Induction of p53-Dependent and -Independent Tumor-Suppressive Activity

This compound's interaction with the MDM2-MDMX complex leads to tumor-suppressive activities through both p53-dependent and p53-independent pathways. nih.govsciprofiles.com

In p53 wild-type cancer cells, the inhibition of MDM2 by this compound leads to the stabilization and accumulation of p53. nih.govtandfonline.com This was observed in U2OS cells, where this compound treatment caused a dose-dependent increase in p53 levels. nih.gov The activation of the p53 pathway can, in turn, induce apoptosis and inhibit tumor growth. sciprofiles.comnih.gov

Importantly, this compound also demonstrates cytotoxic effects in cancer cells that lack functional p53, indicating a p53-independent mechanism of action. nih.gov This suggests that this compound's anti-cancer properties are not solely reliant on the presence of wild-type p53, broadening its potential therapeutic application. sciprofiles.com The induction of apoptosis in various cancer cell lines, regardless of their p53 status, underscores the multifaceted nature of this compound's tumor-suppressive activity. nih.govsciprofiles.com

| Cell Line | Cancer Type | p53 Status | Effect of this compound |

| U2OS | Osteosarcoma | Wild-type | p53 accumulation, MDM2/MDMX downregulation, Apoptosis |

| AML-2 | Acute Myeloid Leukemia | Wild-type | Inhibition of MDM2/p53 ubiquitination |

| HCT-116 | Colon Cancer | Wild-type | Inhibition of MDM2 and p53 |

| Various | Leukemia, Colorectal Cancer | Not Specified | Downregulation of MDM2 and MDMX, Apoptosis |

Antimicrobial Mechanisms: Targeting Caseinolytic Protease P (ClpP) in Methicillin-Resistant Staphylococcus aureus (MRSA)

This compound has also emerged as a potential agent to combat antibiotic-resistant bacteria, specifically Methicillin-Resistant Staphylococcus aureus (MRSA), by targeting a key virulence factor. nih.govasm.org

Inhibition of ClpP Activity

The caseinolytic protease P (ClpP) is a crucial enzyme in MRSA, involved in bacterial homeostasis and pathogenicity, making it an attractive target for antimicrobial drug development. nih.gov this compound has been identified as an inhibitor of ClpP activity in the MRSA strain USA300, with a reported half-maximal inhibitory concentration (IC₅₀) of 34.36 μg/mL. nih.govasm.org Studies involving cellular thermal shift assays (CETSA), thermal shift assays (TSA), local surface plasmon resonance (LSPR), and molecular docking have confirmed a direct binding interaction between this compound and ClpP. nih.gov The confirmed docking sites on ClpP include SER-22, LYS-26, and ARG-28. nih.gov

Reduction of Bacterial Virulence Factors

By inhibiting ClpP, this compound effectively reduces the expression of multiple virulence factors in S. aureus. nih.govresearchgate.net Quantitative real-time PCR (RT-qPCR) analysis has shown that this compound significantly downregulates the transcript levels of several genes regulated by ClpP. researchgate.net

| Gene | Function | Effect of this compound (at 64 μg/mL) |

| agr | Quorum sensing | Decreased expression |

| RNAIII | Effector of agr system | Decreased expression |

| hla | α-hemolysin | Decreased expression |

| luks | Panton-Valentine leukocidin subunit | Decreased expression |

| psm-α | Phenol-soluble modulin α | Decreased expression |

| spa | Protein A | Decreased expression |

Furthermore, Western blot analysis has confirmed that this compound reduces the protein expression of key toxins such as alpha-toxin and Panton-Valentine leukocidin (PVL) in both S. aureus USA300 and Newman strains. researchgate.net This inhibition of virulence factor production translates to a diminished pathogenic capability of the bacteria. nih.gov

Chemical Synthesis and Derivatization of Hinokiflavone

Synthetic Methodologies for Hinokiflavone

The chemical synthesis of this compound is a complex undertaking that has been approached through various strategies. These synthetic efforts are crucial not only for providing access to this valuable natural product but also for confirming the biological activities observed with the isolated compound.

Confirmation of Activity through Chemical Synthesis

A significant milestone in this compound research was the confirmation of its biological activity through the use of a chemically synthesized molecule. Researchers have successfully developed a synthetic route to produce this compound that is spectroscopically identical to the natural product. This synthetic this compound was shown to elicit similar alterations in the alternative pre-mRNA splicing patterns of MCL1 as the ex vivo isolated compound, thereby confirming that this compound is indeed the active molecule responsible for modulating pre-mRNA splicing activity. researchgate.net This validation underscores the importance of total synthesis in unequivocally linking a molecule's structure to its biological function. researchgate.net

Exploration of Synthetic Routes

The construction of the C-O-C ether linkage between the two apigenin (B1666066) units of this compound is a key challenge in its synthesis. The Ullmann condensation reaction is a prominent method for forming such aryl ether bonds. researchgate.netwikipedia.orgorganic-chemistry.orgbyjus.com This copper-catalyzed reaction typically involves the coupling of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.orgbyjus.com In the context of this compound synthesis, this would involve the coupling of a protected apigenin derivative bearing a halogen at the C-6 position with another protected apigenin derivative having a hydroxyl group at the C-4' position, or vice versa. The synthesis of other C-O-C type biflavonoids, such as ochnaflavone (B1238491), has been achieved through a multi-step process involving the formation of a diaryl ether followed by the cyclization of an ether-linked dimeric chalcone (B49325) to assemble the two flavone (B191248) nuclei. researchgate.net

While the total synthesis of this compound has been accomplished, detailed, step-by-step published protocols remain somewhat elusive in readily available literature. researchgate.netnih.gov However, the general principles of flavonoid and biflavonoid synthesis, including the use of protective groups and coupling strategies like the Ullmann condensation, form the foundation of these synthetic endeavors. researchgate.netgoogle.com

Development and Evaluation of this compound Derivatives and Analogues

To explore the structure-activity relationships and potentially enhance the therapeutic properties of this compound, various derivatives and analogues have been synthesized and evaluated. These modifications primarily focus on the C-O-C linkage, comparisons with C-C type biflavonoids, and the addition of glycoconjugates.

C-O-C Type Biflavonoid Analogues

This compound belongs to the C-O-C type class of biflavonoids, which are characterized by an ether linkage connecting the two flavonoid monomers. nih.govhilarispublisher.com This class also includes other naturally occurring compounds like ochnaflavone and delicaflavone. researchgate.netnih.gov The synthesis of analogues within this class allows for the investigation of how variations in the substitution patterns on the apigenin rings affect biological activity. For example, the synthesis of ochnaflavone, which consists of an apigenin and a luteolin (B72000) subunit linked by an ether bond, provides a template for creating other heterodimeric C-O-C biflavonoids. researchgate.net The development of such analogues is crucial for understanding the pharmacophore of this class of compounds.

C-C Type Biflavonoid Comparisons (e.g., Ginkgetin, Isoginkgetin, Amentoflavone)

In contrast to this compound, a significant number of biflavonoids possess a direct carbon-carbon (C-C) bond between the flavonoid units. Prominent examples include ginkgetin, isoginkgetin, and amentoflavone (B1664850), which are often found in Ginkgo biloba. mdpi.comthieme-connect.com These C-C type biflavonoids have been the subject of extensive synthetic efforts, with methods like the Suzuki-Miyaura coupling reaction being successfully employed for their construction. hilarispublisher.comhilarispublisher.comresearchgate.netmdpi.com For instance, the total synthesis of amentoflavone has been achieved by coupling a flavonyl-3'-boronic ester with an 8-iodoflavone. hilarispublisher.com The structural differences between the C-O-C linkage in this compound and the C-C linkage in compounds like amentoflavone lead to distinct three-dimensional shapes, which in turn influences their biological target interactions and pharmacological profiles. clockss.org Comparative studies of these two classes of biflavonoids are therefore essential for elucidating the role of the linkage type in their biological activities.

| Compound | Type of Linkage | Monomer Units |

| This compound | C-O-C | Apigenin - Apigenin |

| Ginkgetin | C-C | Amentoflavone dimethyl ether |

| Isoginkgetin | C-C | Amentoflavone dimethyl ether |

| Amentoflavone | C-C | Apigenin - Apigenin |

Glycoconjugates: this compound-Sialic Acid Conjugates

To improve properties such as solubility and bioavailability, or to target specific biological pathways, this compound has been functionalized with sugar moieties to form glycoconjugates. A notable example is the synthesis of this compound-sialic acid conjugates. hilarispublisher.comnih.govresearchgate.net Sialic acids are crucial components of cell surface receptors and are involved in various biological recognition processes, including viral entry. beilstein-journals.orgnih.gov

Pharmaceutical Development and Formulation Research for Hinokiflavone Delivery

Strategies to Overcome Biopharmaceutical Challenges

The inherent properties of flavonoids, such as high lipophilicity and crystalline structure, often lead to poor water solubility and, subsequently, low absorption and bioavailability. mdpi.compharmaexcipients.comresearchgate.net Research into hinokiflavone and similar biflavonoids has centered on developing strategies to mitigate these issues.

Enhancing the solubility of this compound is a critical first step in improving its therapeutic potential. Like many flavonoids, this compound's low water solubility is a major barrier to its clinical application. researchgate.netmdpi.com Various formulation strategies have been explored for flavonoids to address this, which are applicable to this compound.

One promising approach is the formation of amorphous solid dispersions (ASDs) . In an ASD, a drug is dispersed at a molecular level within a hydrophilic polymer matrix, converting it from a stable crystalline form to a higher-energy, more soluble amorphous state. pharmaexcipients.commdpi.com A study on an extract of Selaginella doederleinii, rich in biflavonoids like amentoflavone (B1664850) (structurally similar to this compound), demonstrated the effectiveness of this technique. By preparing an ASD using the solvent evaporation method, the aqueous solubility of the biflavonoids was significantly increased. tandfonline.com

Another strategy involves the use of hybrid micelles . A study focused specifically on this compound (HF) utilized a hybrid micelle system composed of Soluplus®, D-α-tocopherol acid polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS), and dequalinium (B1207927) (DQA) to improve its solubilization. researchgate.net These micelles, prepared by a thin-film hydration method, effectively encapsulated the hydrophobic this compound within their core, thereby increasing its solubility in aqueous environments. researchgate.net

Other general techniques for enhancing the solubility of poorly water-soluble drugs include:

Particle size reduction : Methods like micronization and nanosuspension increase the surface area of the drug, leading to a higher dissolution rate. ulisboa.pt

Co-solvency : This involves using a mixture of water and one or more water-miscible solvents to increase solubility. pharmacophorejournal.com

Complexation : The use of cyclodextrins to form inclusion complexes can mask the hydrophobic properties of the drug molecule and increase its aqueous solubility. tandfonline.com

The table below summarizes the solubility enhancement of biflavonoids from a Selaginella doederleinii extract (TBESD) using an amorphous solid dispersion formulation compared to the raw extract.

| Biflavonoid | Solubility of Raw Extract (μg/mL) | Solubility of ASD Formulation (μg/mL) | Fold Increase |

| Amentoflavone | 2.51 ± 0.13 | 49.32 ± 1.86 | 19.65 |

| Robustaflavone | 0.98 ± 0.07 | 25.47 ± 1.03 | 26.00 |

| 2″,3″-dihydro-3′,3‴-biapigenin | 1.32 ± 0.09 | 33.15 ± 1.27 | 25.11 |

| 3′,3‴-binaringenin | 1.76 ± 0.11 | 42.88 ± 1.59 | 24.36 |

| Delicaflavone | 1.15 ± 0.08 | 29.93 ± 1.14 | 26.03 |

| Data sourced from a study on amorphous solid dispersions of biflavonoids. tandfonline.com |

The chemical structure of flavonoids, including this compound, can be susceptible to degradation under certain conditions, such as exposure to light, alkaline pH, or high temperatures. ulisboa.pt Formulation strategies are therefore crucial for protecting the compound and maintaining its therapeutic activity.

The development of This compound hybrid micelles has been shown to improve not only solubility but also stability. researchgate.net By encapsulating this compound within the micellar structure, it is shielded from the surrounding environment, thus preventing degradation. researchgate.net Similarly, proliposomes , which are dry, free-flowing powders that form a liposomal suspension upon contact with water, offer enhanced chemical and physical stability during storage. nih.gov This approach was successfully used for a total biflavonoid extract from Selaginella doederleinii, indicating its potential for this compound. nih.gov

Encapsulation within polymeric systems, such as nanoparticles, is another effective method to enhance stability. mdpi.com The polymer matrix protects the entrapped flavonoid from enzymatic degradation and other destabilizing factors. mdpi.com

Poor solubility and potential instability lead to low oral bioavailability, a common issue for flavonoids. frontiersin.orgmdpi.commdpi.com Enhancing bioavailability is key to achieving therapeutic plasma concentrations of this compound.

The amorphous solid dispersion (ASD) of the Selaginella doederleinii biflavonoid extract led to a significant improvement in oral bioavailability in rats. The relative bioavailability of the five major biflavonoids in the ASD formulation was enhanced by 4.2 to 8.1 times compared to the unformulated extract. tandfonline.com This increase is attributed to the improved solubility and dissolution rate of the amorphous form. tandfonline.com

Proliposomes have also demonstrated a remarkable ability to enhance the oral bioavailability of biflavonoids. In a pharmacokinetic study in rats, a proliposome formulation of the total biflavonoids extract from Selaginella doederleinii (P-TBESD) showed significantly higher plasma concentrations compared to the raw extract suspension. nih.govresearchgate.net The relative bioavailability of the individual biflavonoids was increased by up to 9.55-fold. researchgate.net This is likely due to the improved solubility and absorption facilitated by the liposomal system. nih.gov

The table below presents the pharmacokinetic parameters of amentoflavone from the P-TBESD formulation compared to the raw extract suspension after oral administration in rats.

| Formulation | Cₘₐₓ (ng/mL) | Tₘₐₓ (min) | AUC₀₋₁₄₄₀ (min·μg/mL) | Relative Bioavailability (%) |

| TBESD Suspension | 118.3 ± 25.6 | 45.0 ± 12.2 | 21.7 ± 5.8 | 100 |

| P-TBESD | 485.2 ± 97.4 | 30.0 ± 8.7 | 145.2 ± 31.9 | 669 |

| Data from a study on proliposome formulation for a total biflavonoids extract. researchgate.net |

Improvement of Stability

Advanced Drug Delivery Systems for this compound

To translate the potential of this compound into a viable therapeutic product, advanced drug delivery systems are essential. These systems are designed to encapsulate the drug, improve its biopharmaceutical properties, and facilitate its delivery to the target site. ajprd.com

Given that oral administration is the most convenient route, developing effective oral formulations for this compound is a primary goal. pharmaexcipients.com

Proliposomes represent a promising oral delivery system. As dry powders, they offer good stability and can be formulated into capsules or tablets. nih.gov Upon ingestion and contact with gastrointestinal fluids, they form a liposomal suspension that can enhance the solubility and absorption of the encapsulated biflavonoids. nih.govresearchgate.net

Self-microemulsifying drug delivery systems (SMEDDS) are another advanced oral formulation strategy. SMEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. thieme-connect.comsci-hub.se This in-situ formation of microemulsions with droplet sizes in the nanometer range can significantly increase the dissolution and absorption of poorly soluble drugs. mdpi.comsci-hub.se A SMEDDS formulation of quercetin (B1663063) and resveratrol (B1683913) was shown to increase the oral bioavailability of quercetin in rats by approximately nine-fold. thieme-connect.com

Nanosuspensions , which are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants, have also been developed for oral delivery of flavonoids like quercetin. researchgate.net This approach enhances the dissolution rate by increasing the surface area of the drug. researchgate.net

Polymeric formulations are widely used to improve the delivery of challenging drug molecules. mdpi.com They can be designed to form various systems, including nanoparticles and solid dispersions. mdpi.complos.org

Amorphous Solid Dispersion (ASD) is a particularly effective polymeric formulation for enhancing the oral bioavailability of poorly soluble compounds like this compound. tandfonline.comjneonatalsurg.com In an ASD, the drug is molecularly dispersed within a polymer carrier in an amorphous, high-energy state. semanticscholar.org This prevents the drug from crystallizing and significantly enhances its aqueous solubility and dissolution rate. pharmaexcipients.comsemanticscholar.org

In the study on biflavonoids from Selaginella doederleinii, various polymers could be considered for creating ASDs. The selection of the polymer is critical as it influences the stability of the amorphous state and the drug release profile. nih.gov The solvent evaporation technique was employed to prepare the ASD, as high temperatures used in melting methods could degrade the thermolabile biflavonoids. tandfonline.com The resulting ASD powder showed a lack of crystalline peaks in X-ray diffraction analysis, confirming the amorphous nature of the entrapped biflavonoids. This transformation from a crystalline to an amorphous state was directly responsible for the observed improvements in solubility and bioavailability. tandfonline.com

Colloidal Systems

Colloidal delivery systems are a significant area of pharmaceutical research, particularly for delivering bioactive compounds with poor water solubility, such as this compound. researchgate.nettandfonline.com These systems consist of particles or droplets dispersed in a continuous medium, with dimensions typically ranging from nanometers to micrometers. mdpi.com The primary goal of employing colloidal carriers is to enhance the bioavailability of drugs by improving their solubility, protecting them from degradation in the gastrointestinal tract, and prolonging their therapeutic effect. researchgate.nettandfonline.com Advanced colloidal technologies, including micelles, liposomes, and various nanoparticle formulations, offer promising strategies to overcome the challenges associated with the clinical application of hydrophobic compounds. researchgate.netmdpi.com By encapsulating the drug within a carrier, these systems can facilitate its transport and absorption, potentially reducing toxicity and enabling targeted delivery. researchgate.net

Mixed Micelles

Mixed micelles are self-assembling nanosized core-shell structures formed from a combination of two or more different amphiphilic copolymers. mdpi.com This approach is often superior to using a single type of polymer, as it can enhance micelle stability, increase drug encapsulation efficiency, and offer more control over the release of the encapsulated drug. mdpi.com The core of the micelle is hydrophobic, providing a suitable environment for solubilizing poorly water-soluble drugs like flavonoids, while the hydrophilic shell forms an interface with the aqueous environment, ensuring the stability of the system. innovareacademics.in

The formation of mixed micelles can be driven by the electrostatic interactions between oppositely charged copolymers, resulting in polyion complex (PIC) micelles, or by combining different amphiphilic block copolymers. mdpi.com Research on other flavonoids, such as quercetin, has demonstrated the potential of mixed micellar systems. For instance, lecithin-based mixed polymeric micelles have been developed to significantly increase the solubility and bioavailability of quercetin. dovepress.com These systems, often prepared using methods like thin-film hydration, can achieve small particle sizes and high drug loading, enhancing cytotoxicity against cancer cells compared to the free drug. innovareacademics.indovepress.com The use of mixed micelles containing bioenhancers like quercetin has also been shown to inhibit metabolic enzymes and efflux pumps in the intestine, further improving the bioavailability of co-administered drugs. fabad.org.tr While specific research on this compound-loaded mixed micelles is not extensively documented, the principles and successes observed with similar polyphenolic compounds suggest it is a viable strategy to explore for enhancing its delivery.

Proliposomes

Proliposomes represent an advanced and stabilized form of liposomal drug delivery systems. tandfonline.comrjptonline.org They are dry, free-flowing granular or powdered formulations composed of a drug and phospholipids (B1166683) deposited onto a water-soluble carrier. rjptonline.orgresearchgate.net Upon contact with water or biological fluids, these carriers dissolve, and the phospholipids self-assemble into a liposomal suspension, encapsulating the drug. rjptonline.orgresearchgate.net

The primary advantage of the proliposomal approach is the significant improvement in the chemical and physical stability of the formulation. researchgate.net Conventional liposomes, being aqueous dispersions, are prone to degradation through hydrolysis and oxidation of phospholipids, as well as physical instability issues like aggregation and fusion during storage. tandfonline.comresearchgate.net By formulating the components in a dry state, proliposomes overcome these stability limitations, offering a longer shelf-life and a more practical product for administration. researchgate.net Various methods, including spray drying, can be employed to produce proliposomal formulations. researchgate.netresearchgate.net This strategy has been explored for numerous drugs, including other polyphenolic compounds, to enhance dissolution, absorption, and bioavailability. phcogrev.com Proliposomes are a promising, cost-effective strategy to develop a stable solid dosage form for compounds like this compound that can be readily converted into a liposome (B1194612) delivery system upon administration. researchgate.net

Hybrid Micelles

Hybrid micelles have been investigated as a specific delivery system to enhance the therapeutic efficacy of this compound, particularly in cancer treatment. nih.govtandfonline.com These advanced formulations are designed to overcome the limitations of this compound, such as its poor solubility and low bioavailability. nih.gov One such system involves the use of a combination of soluplus, d-α-tocopherol acid polyethylene glycol 1000 succinate (TPGS), and dequalinium (DQA) to create hybrid micelles that effectively encapsulate this compound. nih.govtandfonline.com

The preparation of these this compound-loaded hybrid micelles is typically achieved through the thin-film hydration method. nih.gov This technique involves dissolving this compound and the carrier materials in an organic solvent, which is then evaporated to form a thin film. The film is subsequently hydrated with an aqueous medium to allow for the self-assembly of the hybrid micelles. nih.gov Research has shown that these hybrid micelles exhibit favorable physicochemical properties, including a small particle size (around 65 nm), high encapsulation efficiency, and a low critical micelle concentration (CMC), indicating good stability in diluted conditions. nih.govtandfonline.com

Table 1: Physicochemical Properties of this compound (HF) Hybrid Micelles

| Property | Finding | Source |

|---|---|---|

| Preparation Method | Thin-film hydration | nih.govtandfonline.com |

| Particle Size | Approximately 65 nm | tandfonline.com |

| Encapsulation Efficiency (EE) | High EE achieved | tandfonline.com |

| Critical Micelle Concentration (CMC) | Low CMC value, indicating stability | tandfonline.com |

| In Vitro Cytotoxicity | Higher than free this compound | nih.gov |

Mitochondria-Targeted Delivery

A key feature of the this compound hybrid micelle formulation is its ability to specifically target mitochondria. nih.govtandfonline.com Mitochondria are crucial organelles in regulating cell apoptosis, and delivering anticancer agents directly to them is an effective strategy for cancer therapy. nih.gov The inclusion of dequalinium (DQA), a lipophilic cation, in the hybrid micelle structure facilitates this targeting. nih.govtandfonline.com The positive charge of DQA is attracted to the highly negative mitochondrial membrane potential, leading to the accumulation of the this compound-loaded micelles within the mitochondria of cancer cells. nih.gov

This targeted delivery enhances the antitumor effect of this compound. nih.gov Studies have shown that mitochondria-targeted HF hybrid micelles significantly increase cytotoxicity in lung adenocarcinoma cells (A549) compared to free this compound. nih.govtandfonline.com The mechanism involves accelerated intracellular transport and mitochondrial accumulation of the drug, which leads to increased levels of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the induction of mitochondria-mediated apoptosis. nih.gov Furthermore, in vivo studies in nude mice demonstrated that treatment with these hybrid micelles resulted in stronger tumor suppression compared to free this compound. nih.govtandfonline.com This mitochondria-targeted approach represents a promising drug delivery system for enhancing the anticancer potential of this compound. nih.gov

Future Directions and Research Gaps

Elucidation of Further Molecular Targets and Signaling Networks

While significant strides have been made in identifying the molecular targets of hinokiflavone, a deeper understanding of its complete interaction profile within the cell is a critical area for future research. Current knowledge points to its interference with several key signaling pathways. For instance, this compound has been shown to inhibit the proliferation and metastasis of hepatocellular carcinoma cells by engaging with the ERK1-2/p38/NFκB signaling pathway. researchgate.netdntb.gov.ua This interaction leads to the downregulation of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis. researchgate.netdntb.gov.uaresearchgate.net

Furthermore, this compound acts as a modulator of pre-mRNA splicing by inhibiting the SUMO-specific protease 1 (SENP1). dntb.gov.uaresearchgate.netelifesciences.org This inhibition leads to increased SUMOylation of various proteins, including splicing factors, thereby affecting spliceosome assembly. elifesciences.org Another identified target is the MDM2 protein, a key negative regulator of the p53 tumor suppressor. nih.govresearchgate.netmdpi.com this compound has been found to inhibit MDM2, leading to the activation of the p53 signaling pathway and subsequent apoptosis in cancer cells. nih.govresearchgate.net In the context of obesity, this compound has been shown to target IGF2BP2, which in turn enhances the expression of the pro-apoptotic protein Bim. nih.gov

Future research should aim to employ advanced techniques like network pharmacology and proteomics to systematically identify additional direct and indirect molecular targets of this compound. pensoft.netacs.orgresearchgate.net This will provide a more comprehensive picture of its mechanism of action and potentially reveal novel therapeutic applications. Elucidating the intricate crosstalk between the various signaling pathways modulated by this compound is also paramount.

Comprehensive Preclinical Efficacy Studies in Diverse Disease Models

The promising in vitro activities of this compound necessitate rigorous and comprehensive preclinical evaluation in a wide array of disease models. To date, preclinical studies have demonstrated its potential in several areas. For instance, in high-fat diet-induced obese mice, this compound was found to suppress obesity by inducing apoptosis in adipose tissue. nih.gov In the realm of oncology, its anti-tumor effects have been observed in a xenograft tumor mouse model of breast cancer, where it significantly inhibited tumor growth. researchgate.net

Future preclinical studies should expand to other relevant disease models, including various types of cancer, inflammatory conditions, and neurodegenerative diseases. nih.govfrontiersin.org These studies should not only confirm the efficacy of this compound but also investigate its pharmacokinetic and pharmacodynamic properties in vivo. Long-term studies are crucial to assess both the sustained therapeutic effects and any potential long-term side effects. xiahepublishing.com The use of different animal models, such as rats and mice, with various induction methods for diseases like Parkinson's, will provide a more robust understanding of its therapeutic potential. nih.gov

| Disease Model | Key Findings | References |

|---|---|---|

| High-Fat Diet-Induced Obesity (Mice) | Suppressed obesity by inducing apoptosis in adipose tissue. | nih.gov |

| Breast Cancer (Xenograft Mouse Model) | Inhibited tumor growth. | researchgate.net |

Advanced Structure-Activity Relationship Profiling and De Novo Design

Future research should focus on systematic SAR studies of this compound. This involves synthesizing a library of derivatives with modifications at various positions of the biflavonoid core and evaluating their activity against a panel of identified molecular targets. mdpi.com Computational methods, such as quantitative structure-activity relationship (QSAR) analysis and molecular docking, can be employed to guide the design of these derivatives and to understand the molecular basis of their interactions. d-nb.infoworldscientific.com

Furthermore, the principles of de novo design, which involves creating entirely new protein structures or small molecules, can be applied to develop novel compounds inspired by the this compound scaffold. dntb.gov.uaembopress.orgnih.govrsc.org This approach, aided by advancements in computational modeling and artificial intelligence, could lead to the discovery of new therapeutic agents with improved efficacy and specificity.

Translational Research Prospects and Clinical Relevance

The ultimate goal of this compound research is its translation into clinical practice for the benefit of patients. While preclinical data is promising, significant hurdles remain in transitioning from the laboratory to the clinic. frontiersin.orgfrontiersin.org A key challenge for many flavonoids, including this compound, is their poor bioavailability, which can limit their therapeutic efficacy. dovepress.com

Future translational research should focus on developing novel formulations to enhance the delivery and bioavailability of this compound. researchgate.net This could include the use of nanocarriers, such as liposomes or polymeric nanoparticles, to improve its solubility and protect it from metabolic degradation. dovepress.com Establishing the clinical relevance of this compound will require well-designed clinical trials to evaluate its safety and efficacy in human subjects for specific disease indications. frontiersin.org Identifying and validating biomarkers to monitor the therapeutic response to this compound will also be crucial for its successful clinical development.

Synergistic Effects with Conventional Therapies (e.g., Anticancer Drugs)

Exploring the synergistic potential of this compound in combination with existing conventional therapies, particularly in the context of cancer treatment, represents a highly promising avenue for future research. The combination of natural compounds with chemotherapeutic agents can often lead to enhanced therapeutic outcomes, reduced drug resistance, and lower toxicity. nih.govnih.govmdpi.comresearchgate.net

Studies on other flavonoids, such as quercetin (B1663063), have demonstrated synergistic effects when combined with anticancer drugs like paclitaxel (B517696) and mafosfamide. nih.govmdpi.com These combinations can lead to increased cancer cell death and sensitization of resistant tumors. mdpi.comresearchgate.net For instance, quercetin has been shown to enhance the effects of chemotherapy by modulating various cellular pathways involved in cell proliferation and apoptosis. nih.govmdpi.com

Future investigations should systematically evaluate the synergistic effects of this compound with a range of standard-of-care anticancer drugs in various cancer cell lines and animal models. peerj.com The underlying molecular mechanisms of these synergistic interactions need to be elucidated to identify the most effective combination strategies. Such studies could pave the way for novel combination therapies that improve treatment efficacy and overcome drug resistance in cancer patients.

常见问题

Q. What analytical methods are recommended for identifying and quantifying hinokiflavone metabolites in preclinical studies?

A four-step strategy using UHPLC-Q-TOF-MS/MS combined with dynamic background subtraction (DBS) and multiple mass defect filtering (MMDF) is effective for comprehensive metabolite profiling. This approach identifies phase I (e.g., cleavage of C–O–C bonds) and phase II (e.g., glucuronidation) metabolites in vivo (rat models) and in vitro (liver microsomes, intestinal flora). Clog P values and MS/MS fragmentation patterns are critical for structural elucidation .

| Matrix | Metabolites Identified | Key Metabolic Pathways |

|---|---|---|

| Rat plasma | 41 | Hydrolysis, oxidation, glucuronidation |

| Liver microsomes | 15 | Demethylation, hydroxylation |

| Intestinal flora | 47 | Deglycosylation, ring-opening |

Q. How can researchers validate this compound’s binding stability with target proteins like BACE1?

Molecular dynamics (MD) simulations (100–200 ns trajectories) combined with RMSD (root mean square deviation) and RMSF (root mean square fluctuation) analyses are essential. For BACE1, this compound stabilizes ligand-binding residues (e.g., Asp32, Gly34) and maintains secondary structure integrity (37% α-helix/β-sheet content). Hydrogen bonding and hydrophobic interactions dominate binding .

Q. What in vitro models are suitable for preliminary assessments of this compound’s pharmacokinetics?

Use rat liver microsomes (for cytochrome P450-mediated metabolism) and intestinal bacterial cultures (for microbial biotransformation). Monitor metabolic stability using NADPH/glucuronic acid cofactors and validate via time-course sampling .

Advanced Research Questions